Tilisolol

Descripción general

Descripción

Tilisolol is a pharmaceutical compound known for its beta-blocking properties. It is primarily used in the treatment of hypertension and certain cardiac conditions. The compound is a non-selective beta-adrenergic blocking agent, which means it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors. This action helps in reducing heart rate and blood pressure .

Métodos De Preparación

The synthesis of Tilisolol involves several steps:

Methanolysis of Phthalic Anhydride: This step produces Methyl hydrogen phthalate.

Schotten-Baumann Amidation: Methyl sarcosinate is used to form Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.

Intramolecular Lactamization: Sodium methoxide is used to produce Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.

Lye Saponification and Decarboxylation: This step yields 4-hydroxy-2-methylisoquinolin-1(2H)-one.

Treatment with Epichlorhydrin: This produces 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.

Opening of the Oxirane Ring: tert-Butylamine is used to complete the synthesis of this compound.

Análisis De Reacciones Químicas

Oxidation

Oxidation reactions involve the loss of electrons, often facilitated by oxidizing agents. While specific oxidation products of tilisolol are not detailed in the provided search results, one source mentions that oxidation of this compound can occur under specific conditions, leading to oxidized derivatives. Common oxidizing agents such as potassium permanganate (KMnO4) can be used to facilitate this reaction.

Reduction

Reduction reactions involve the gain of electrons, often facilitated by reducing agents. The search results mention that this compound can be reduced using common reducing agents, resulting in reduced products. Specific details about the reduced products or the exact reducing agents used are not available in the provided context, but lithium aluminum hydride (LiAlH4) is a known reducing agent. An example of a reduction reaction is the transformation of a ketone group to a hydroxyl group (hydrogenation) .

Substitution

Substitution reactions involve replacing one atom or group of atoms with another. The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, leading to the formation of various substituted derivatives. Common reagents for substitution reactions include halogens and nucleophiles.

Hydrolysis

Hydrolysis involves breaking a bond in a molecule using water. This reaction can be facilitated under acidic or basic conditions. Examples of hydrolysis include the reaction of a compound with water, resulting in two compounds, with the water molecule splitting and a hydrogen transferring to one compound and a hydroxide to the other :

-

R-COO-R' + H2O → R-COOH + R'-OH

-

R-CO-NH-R' + H2O → R-COOH + R'-NH2

Reaction with Hydrochloric Acid

This compound can form this compound hydrochloride, indicating a reaction with hydrochloric acid (HCl). This compound hydrochloride is also used in treating hypertension and angina pectoris.

Rate of Reaction with Sodium Thiosulfate and Hydrochloric Acid

While not a reaction of this compound, one of the search results discusses the reaction between sodium thiosulfate and hydrochloric acid. This reaction produces solid sulfur and can be used to investigate reaction kinetics :

textNa2S2O3(aq) + 2HCl(aq) → S(s) + SO2(g) + 2NaCl(aq)

The rate of this reaction is affected by the concentration of sodium thiosulfate . The following data was obtained from a study of this reaction :

| Beaker | Volume of Na2S2O3 (mL) | Volume of H2O (mL) | $$Na2S2O3], M | Reaction time (sec) | Reaction rate (1/time, sec–1) |

|---|---|---|---|---|---|

| 1 | 50 | 0 | 0.15 | 22.5 | 0.0444 |

| 2 | 40 | 10 | 0.12 | 27.3 | 0.0367 |

| 3 | 30 | 20 | 0.090 | 35.1 | 0.0285 |

| 4 | 20 | 30 | 0.060 | 60.0 | 0.0167 |

| 5 | 10 | 40 | 0.030 | 159.1 | 0.00629 |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Tilisolol functions as a nonselective beta-adrenergic antagonist, which means it blocks the effects of adrenaline on beta receptors throughout the body. This action leads to several physiological effects:

- Vasodilation : this compound has been shown to induce vasodilation in coronary arteries through an ATP-sensitive potassium channel opening mechanism. In studies involving canine models, this compound decreased coronary vascular resistance without significantly affecting coronary artery diameter at lower doses, indicating its selective action on resistance vessels .

- Ionic Current Modulation : Research on guinea pig ventricular myocytes demonstrated that this compound does not significantly alter transmembrane ionic currents under normal conditions but can reverse catecholamine-induced increases in potassium currents when stimulated . This property may help prevent arrhythmias caused by excessive catecholamine levels.

Modified Drug Delivery Systems

Recent studies have explored the use of prodrugs to enhance the pharmacokinetics of this compound. For instance:

- O-palmitoyl this compound : This amphiphilic prodrug was developed to improve the biodistribution and pharmacokinetics of this compound. In animal studies, O-palmitoyl this compound demonstrated significantly higher blood concentrations and biliary excretion rates compared to this compound itself, suggesting enhanced systemic delivery and potential for improved therapeutic efficacy .

Clinical Applications

This compound is primarily indicated for managing hypertension and angina pectoris. Its vasodilatory effects make it suitable for treating conditions where improved blood flow is essential.

- Hypertension Management : As a beta-blocker, this compound effectively lowers blood pressure by reducing heart rate and myocardial contractility. Studies have confirmed its efficacy in hypertensive patients, contributing to better cardiovascular outcomes .

- Angina Pectoris : The drug's ability to reduce myocardial oxygen demand makes it beneficial for patients suffering from angina. It helps alleviate chest pain by improving coronary blood flow and reducing cardiac workload .

Case Studies and Research Findings

Several case studies have highlighted the clinical implications of this compound:

- Photosensitivity Reactions : A documented case reported a patient developing photosensitivity during treatment with this compound hydrochloride for hypertension. This adverse effect underscores the importance of monitoring patients for unusual reactions during therapy .

- Comparative Studies : Research comparing various beta-blockers has shown that this compound effectively lowers systolic and diastolic blood pressure in hypertensive patients, although its side effect profile must be considered .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Tilisolol exerts its effects through a dual mechanism:

Beta-Blockade: It inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, reducing heart rate and myocardial contraction force. This leads to a decrease in cardiac output and blood pressure.

Vasodilation: this compound also blocks alpha-1 adrenergic receptors in vascular smooth muscle, causing vasodilation and further reducing blood pressure.

Comparación Con Compuestos Similares

Tilisolol is compared with other beta-blockers such as propranolol and arotinolol:

Propranolol: A non-selective beta-blocker without vasodilatory properties.

Arotinolol: A beta-blocker with additional alpha-blocking properties, similar to this compound.

Similar compounds include:

- Propranolol

- Arotinolol

- Timolol

Actividad Biológica

Tilisolol is a beta-blocking agent that exhibits unique biological activities, primarily through its vasodilatory properties and partial agonist activity at beta-adrenergic receptors. This compound has been studied for its effects on cardiovascular health, particularly in the context of hypertension and coronary circulation. The following sections will explore its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Vasodilatory Effects

this compound has been shown to induce vasodilation in coronary arteries through an ATP-sensitive potassium (K) channel opening mechanism. A study conducted on mongrel dogs demonstrated that this compound reduced coronary vascular resistance (CVR) without significantly affecting coronary artery diameter at lower doses. However, at a higher dose (8 mg/kg), it significantly increased coronary artery diameter, indicating a dose-dependent vasodilatory effect .

Partial Agonist Activity

In addition to its vasodilatory properties, this compound exhibits partial agonist activity at beta-2 adrenergic receptors. This characteristic may contribute to its overall cardiovascular effects, potentially enhancing its therapeutic profile in treating conditions like hypertension .

Efficacy in Clinical Studies

A comprehensive review of partial agonist beta-blockers indicated that this compound effectively lowers both systolic and diastolic blood pressure, although the evidence quality varied due to small sample sizes across studies .

Case Studies

- Coronary Vasodilation : In a controlled study involving dogs, this compound was compared to propranolol and arotinolol. The results indicated that while both propranolol and arotinolol increased CVR, this compound decreased it significantly, highlighting its potential as a safer alternative for managing coronary artery conditions .

- Ocular Delivery : Research on O-palmitoyl this compound, an amphiphilic prodrug of this compound, showed enhanced ocular bioavailability and retention time in the cornea and aqueous humor following topical administration. This suggests potential applications for this compound in treating ocular diseases .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it has been associated with photo-induced cutaneous reactions when used alongside photosensitizing agents. Clinicians should monitor patients for such adverse effects during treatment .

Propiedades

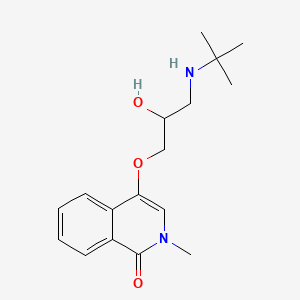

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUMMQUXMYOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043846 | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-71-6 | |

| Record name | Tilisolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilisolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilisolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILISOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.